molecular formula C17H14N4S B287585 6-(2,4-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287585
M. Wt: 306.4 g/mol
InChI Key: COJCBECRJVUJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential applications in various scientific fields. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to exert its biological activities through various mechanisms, including inhibition of enzymes and receptors, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
6-(2,4-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter levels. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

6-(2,4-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily assessed using various assays. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 6-(2,4-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies on the mechanism of action of this compound to fully understand its biological activities.
2. Development of more efficient and reproducible synthesis methods for this compound.
3. Investigation of the potential therapeutic applications of this compound for various diseases.
4. Evaluation of the toxicity and safety profile of this compound in vivo.
5. Development of novel derivatives of this compound with improved biological activities and pharmacokinetic properties.
Conclusion:
In conclusion, 6-(2,4-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound in various scientific fields.

Synthesis Methods

The synthesis of 6-(2,4-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,4-dimethylphenylhydrazine with phenyl isothiocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with 2-azidoacetic acid to yield the final product. This synthesis method has been reported in various scientific journals, and its efficiency and reproducibility have been validated.

Scientific Research Applications

6-(2,4-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

6-(2,4-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

6-(2,4-dimethylphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4S/c1-11-8-9-14(12(2)10-11)16-20-21-15(18-19-17(21)22-16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

COJCBECRJVUJFV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4)C

Origin of Product

United States

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